molecular formula C24H16ClFO5 B12197489 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12197489
M. Wt: 438.8 g/mol
InChI Key: OJVRAVBIALOSCX-AFPJDJCSSA-N
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Description

The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core, introduction of the chloro and fluorobenzyl groups, and the final condensation reaction to form the desired product. Common reagents used in these reactions include halogenating agents, protecting groups, and catalysts to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Chlorobenzodioxin Derivatives: Compounds with similar chlorobenzodioxin structures.

    Fluorobenzyl Derivatives: Compounds with similar fluorobenzyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H16ClFO5

Molecular Weight

438.8 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16ClFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9-

InChI Key

OJVRAVBIALOSCX-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1

Origin of Product

United States

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